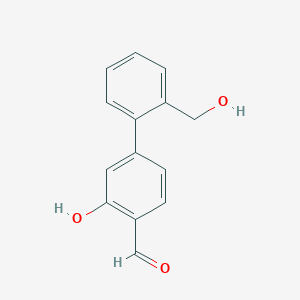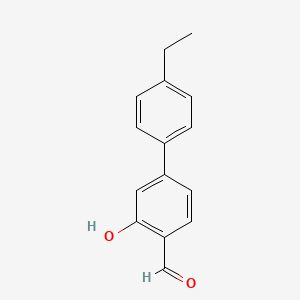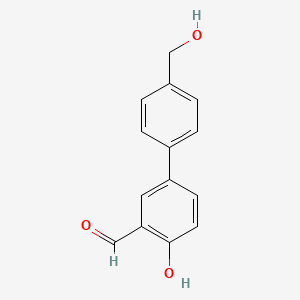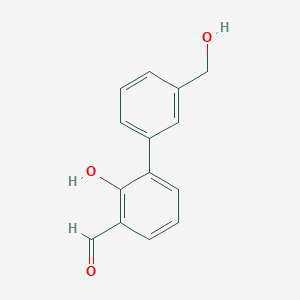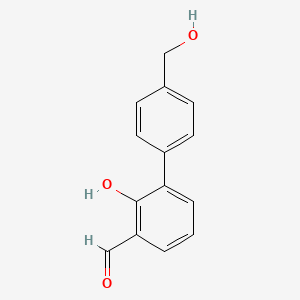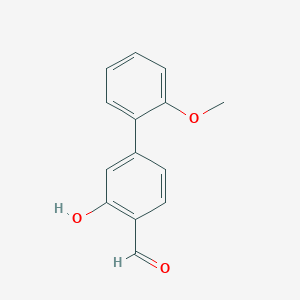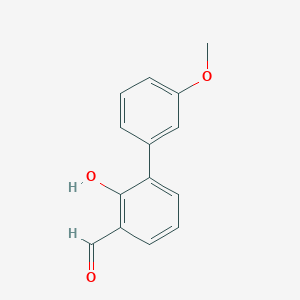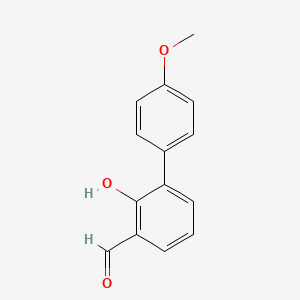
2-Formyl-6-(4-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-(4-methoxyphenyl)phenol, 95% (2-FMPP) is an organic compound belonging to the phenol family, which is composed of a phenol ring and a formyl group. It is a white, crystalline solid with a melting point of 162-164°C and a boiling point of 266-270°C. 2-FMPP is insoluble in water, but is soluble in most organic solvents and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals and other compounds.
Scientific Research Applications
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been used in various scientific research applications due to its ability to act as a catalyst in chemical reactions and its wide range of solubility. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and nucleotides. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been used as an intermediate in the production of polymers and other materials.
Mechanism of Action
2-Formyl-6-(4-methoxyphenyl)phenol, 95% acts as a catalyst in chemical reactions by providing an electron-rich environment. This electron-rich environment facilitates the transfer of electrons between molecules, allowing for the formation of new bonds and the formation of new products.
Biochemical and Physiological Effects
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and to have antioxidant properties. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% has been shown to have anti-cancer effects and to have the potential to be used as an anti-tumor agent.
Advantages and Limitations for Lab Experiments
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages of using 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is its wide range of solubility, which allows it to be used in a variety of applications. Additionally, 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is relatively non-toxic and is relatively easy to handle. However, its low boiling point means that it can easily evaporate, making it difficult to store and use for long periods of time.
Future Directions
2-Formyl-6-(4-methoxyphenyl)phenol, 95% has the potential to be used in a variety of applications, including in the synthesis of pharmaceuticals, in the production of polymers and other materials, and in the treatment of diseases. Additionally, further research is needed to explore the potential for 2-Formyl-6-(4-methoxyphenyl)phenol, 95% to be used as an anti-tumor agent. Finally, further research is needed to explore the potential for 2-Formyl-6-(4-methoxyphenyl)phenol, 95% to be used in the synthesis of other organic compounds and materials.
Synthesis Methods
The synthesis of 2-Formyl-6-(4-methoxyphenyl)phenol, 95% is typically achieved through the reaction of 4-methoxyphenol and formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atmospheres. The reaction is typically complete within 4-6 hours, and the resulting product is a white, crystalline solid.
properties
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14(13)16/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWASMIZRNDRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685082 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-methoxyphenyl)phenol | |
CAS RN |
1258635-07-2 |
Source


|
| Record name | 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


